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This guide provides a comprehensive technical overview of trans-3-octene, an eight-carbon
unsaturated hydrocarbon. Intended for researchers, chemists, and professionals in drug
development and materials science, this document delves into the molecule's core chemical
and physical properties, spectroscopic signatures, synthesis, and characteristic reactivity. The
content is structured to deliver not just data, but also the scientific rationale behind the
observed properties and experimental methodologies.

Molecular Structure and Identification

trans-3-Octene, systematically named (E)-oct-3-ene, is an aliphatic alkene with the molecular
formula CsHaie.[1][2] Its structure is defined by an eight-carbon chain with a carbon-carbon
double bond located between the third and fourth carbon atoms. The "trans" or "(E)"
designation specifies the stereochemistry of the substituents around this double bond, where
the alkyl groups (an ethyl group and a butyl group) are positioned on opposite sides of the
double bond's plane.[3] This geometric isomerism is a critical determinant of its physical
properties and reactivity compared to its cis counterpart.

The fundamental identifiers for trans-3-octene are:
e IUPAC Name: (E)-oct-3-ene[1]

e CAS Number: 14919-01-8[1]
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e Molecular Weight: 112.21 g/mol [1]
e SMILES: CCCC/C=C/CC[1]
e InChiKey: YCTDZYMMFQCTEO-FNORWQNLSA-N[1]

The structure dictates a non-polar molecule with free rotation only around its single bonds,
leading to specific conformational possibilities.

Caption: Linear structure of trans-3-Octene.

Physicochemical Properties

trans-3-Octene is a clear, colorless liquid under standard conditions.[1][2] Its non-polar nature
renders it insoluble in water but highly soluble in common organic solvents like ethanol, ether,

and acetone. The trans configuration allows for more efficient packing of molecules compared
to the cis isomer, which generally results in a higher melting point and boiling point.

Property Value Source(s)
Molecular Formula CsHise [1112]
Molecular Weight 112.21 g/mol [1]
Appearance Colorless liquid [1][2]
Boiling Point 121-122 °C [2]

Melting Point -110 °C [2]

Density 0.716 g/mL at 25 °C [2]
Refractive Index (n2°/D) 1.413 [2]

Vapor Pressure 33 mmHg at 37.7 °C [2]

Flash Point 57 °F (14 °C) [2]

Synthesis of trans-3-Octene
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The stereoselective synthesis of trans-alkenes is a fundamental task in organic chemistry. A
prevalent and reliable method for preparing trans-3-octene is the reduction of an alkyne,
specifically 3-octyne.

Protocol: Dissolving Metal Reduction of 3-Octyne

This method utilizes sodium metal in liquid ammonia to achieve anti-addition of hydrogen
across the triple bond, yielding the trans-alkene with high stereoselectivity.

Reaction: CH3sCH2C=C(CH2)sCHs + 2 Na + 2 NHs - CH3CH2CH=CH(CH2)sCHs (trans) + 2
NaNH:z

Step-by-Step Methodology:

o Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet,
and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon or
nitrogen).

o Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry
ice/acetone bath) to the desired volume.

e Sodium Dissolution: Small pieces of sodium metal are carefully added to the liquid ammonia
with stirring. The formation of a deep blue color indicates the dissolution of sodium and the
presence of solvated electrons.

o Alkyne Addition: 3-Octyne is slowly added dropwise to the sodium-ammonia solution. The
blue color will fade as the reaction proceeds. The addition is continued until the blue color
persists, indicating the reaction is complete.

e Quenching: The reaction is cautiously quenched by the addition of a proton source, such as
ammonium chloride, to neutralize the sodium amide formed and any unreacted sodium.

e Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between
water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine,
dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary
evaporation.
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 Purification: The crude product is purified by fractional distillation to yield pure trans-3-
octene.

Causality: The mechanism involves the formation of a radical anion intermediate after the
addition of a solvated electron to the alkyne. This is followed by protonation by ammonia to give
a vinylic radical. The addition of a second electron leads to a vinylic anion, which adopts the
more stable trans configuration to minimize steric repulsion before a final protonation step.
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1. Assemble dry, inert atmosphere apparatus
with dry ice condenser.

Proceed

2. Condense anhydrous ammonia
at -78°C.

Proceed

3. Add sodium metal to liquid NH3
(observe deep blue color).

Proceed

4. Slowly add 3-octyne dropwise
until blue color persists.

Reaction Complete

5. Quench reaction with NH4Cl.

Proceed

6. Evaporate NHs, perform aqueous workup,
and extract with ether.

Obtain Crude Product

7. Purify by fractional distillation.

Click to download full resolution via product page

Caption: Workflow for the synthesis of trans-3-octene.

Chemical Reactivity and Mechanisms
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The reactivity of trans-3-octene is dominated by the electron-rich carbon-carbon double bond,
making it susceptible to electrophilic addition reactions.

A. Catalytic Hydrogenation

Hydrogenation of trans-3-octene over a metal catalyst such as palladium on carbon (Pd/C) or
platinum oxide (PtO2) results in the saturation of the double bond to yield n-octane.

Reaction: CHsCH2CH=CH(CH2)sCHs + Hz --(Pd/C)--> CH3(CH2)6CHs3

This reaction is typically carried out in a Parr shaker or a similar apparatus that allows for the
reaction to be conducted under a pressurized atmosphere of hydrogen gas.

B. Electrophilic Halogenation: Bromination

The addition of bromine (Br2) across the double bond of trans-3-octene proceeds via an anti-
addition mechanism. The initial attack of the alkene on a bromine molecule leads to the
formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a
bromide ion (Br~) on one of the carbons of the bromonium ion results in the formation of
(3R,4S)-3,4-dibromooctane as a racemic mixture.

Mechanism Rationale: The formation of the bridged bromonium ion prevents rotation around
the C3-C4 bond and dictates that the nucleophilic attack must occur from the opposite face,
ensuring anti-stereochemistry.

Nucleophilic attack by Br~
anti-addition

Electrophilic attack Cyclic Bromonium

lon Intermediate

trans-3-Octene + Brz Racemic (3R,4S)-3,4-dibromooctane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chembk.com [chembk.com]

3. TRANS-3-OCTENE(14919-01-8) 13C NMR [m.chemicalbook.com]

e To cite this document: BenchChem. [An In-depth Technical Guide to trans-3-Octene:
Structure, Properties, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084167#trans-3-octene-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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